molecular formula C9H6N2O4 B1296674 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid CAS No. 42972-13-4

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

Cat. No. B1296674
CAS RN: 42972-13-4
M. Wt: 206.15 g/mol
InChI Key: FXXJJBDOKNNGQF-UHFFFAOYSA-N
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Description

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a chemical compound with the CAS Number: 42972-13-4 . It has a molecular weight of 206.16 . The IUPAC name for this compound is 1,4-dioxo-1,2,3,4-tetrahydro-6-phthalazinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is 1S/C9H6N2O4/c12-7-5-2-1-4 (9 (14)15)3-6 (5)8 (13)11-10-7/h1-3H, (H,10,12) (H,11,13) (H,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Green Chemistry and Synthesis

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid and its derivatives are widely used in green chemistry. For instance, they facilitate the synthesis of various compounds under environmentally friendly conditions. Kumar et al. (2014) demonstrated the green synthesis of novel (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-3-(1H-indol-3-yl)acrylonitriles, employing Knoevenagel condensation followed by alkylation (Kumar et al., 2014). Similarly, Habibi and Marvi (2007) reported the synthesis of different 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamide and -carbothioamide derivatives using montmorillonite KSF clay as a catalyst, showcasing an eco-friendly method (Habibi & Marvi, 2007).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid have shown potential. Türkeş et al. (2022) highlighted the use of N-substituted phthalazine sulfonamide derivatives as non-classical aldose reductase inhibitors, which are significant in the treatment of chronic complications related to diabetes (Türkeş et al., 2022).

Catalysis and Chemical Reactions

This compound plays a crucial role in various catalytic and chemical reactions. For example, the synthesis of novel dihydrophthalazine-1,4-diones through a one-pot, three-component green synthesis method, using L-proline as a catalyst, was developed by Suman et al. (2017) (Suman et al., 2017). This showcases its utility in facilitating complex chemical reactions in a more efficient manner.

Development of Analytical Methods

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is also instrumental in developing new analytical methods. Nickerl, Senkovska, and Kaskel (2015) introduced an optical sensor material for detecting oxidative agents using a modified UiO-66 structure, demonstrating the compound's utility in analytical chemistry (Nickerl, Senkovska, & Kaskel, 2015).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-5-2-1-4(9(14)15)3-6(5)8(13)11-10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXJJBDOKNNGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309138
Record name 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

CAS RN

42972-13-4
Record name 42972-13-4
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Record name 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
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Synthesis routes and methods

Procedure details

Hydrazine hydrate (26 g, 0.52 mol) was added in one portion to a stirred mixture of 1,2,4-benzenetricarboxylic anhydride (10 g, 0.52 mol), in acetic acid (1.0 L) at room temperature. The mixture was heated to 120° C. for 2 hours and then allowed to cool to room temperature. The solid was filtered, washed with water (250 ml) and dried in the vacuum oven at 50° C. for 20 hours to give the title compound (91 g, 85% yield).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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